Cefetamet sodium

Vue d'ensemble

Description

Cefetamet sodium is a third-generation cephalosporin antibiotic. It is known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. This compound is particularly effective against pathogens such as Escherichia coli, Haemophilus influenzae, and Streptococcus pneumoniae . This compound is often used in clinical settings to treat infections of the respiratory tract, urinary tract, and other bacterial infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cefetamet sodium can be synthesized through a series of chemical reactions involving the condensation of specific intermediates. One common method involves the reaction of cepham-he-beauty with baking soda in deionized water, followed by pH control, decolouration with activated charcoal, filtration, and spray drying . This method simplifies the operation and reduces production costs.

Industrial Production Methods: The industrial production of this compound often employs spray drying techniques to ensure high purity and yield. The process involves mixing the raw materials in a controlled environment, followed by spray drying to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Cefetamet sodium undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its antibacterial activity.

Reduction: Reduction reactions can modify the oxidation state of the compound, impacting its stability and efficacy.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites within the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various cefetamet derivatives with modified antibacterial properties .

Applications De Recherche Scientifique

Microbiological Applications

Cefetamet sodium exhibits strong in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Notably, it is effective against major respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. However, it shows limited efficacy against penicillin-resistant strains of S. pneumoniae .

Table 1: Antimicrobial Spectrum of this compound

| Bacterial Group | Activity Level |

|---|---|

| Gram-positive Bacteria | High |

| Gram-negative Bacteria | High |

| Penicillin-resistant | Limited |

In vivo studies have demonstrated that this compound maintains its antibacterial activity in animal models of sepsis, pyelonephritis, and respiratory infections . The compound's mechanism of action involves binding to penicillin-binding proteins (PBPs), inhibiting the final transpeptidation step in peptidoglycan synthesis, which is crucial for bacterial cell wall integrity .

Clinical Applications

This compound is primarily used in clinical settings for the treatment of various infections:

- Respiratory Infections : Effective against pneumonia and otitis media.

- Urinary Tract Infections : Demonstrated efficacy in treating uncomplicated urinary tract infections.

- Skin Infections : Emerging research indicates potential for topical formulations in treating skin infections caused by cefetamet-susceptible bacteria .

Case Study: Efficacy Against Respiratory Infections

A clinical trial involving pediatric patients with pneumonia showed that this compound significantly reduced symptoms compared to placebo, indicating its effectiveness as a treatment option .

Synthesis and Production

The synthesis of this compound has been optimized to improve yield and reduce production costs. Recent studies have utilized MAEM (methyl acetoacetate) as an intermediate, leading to higher yields (up to 94%) and a more efficient purification process compared to traditional methods .

Table 2: Synthesis Yields of this compound

| Synthesis Method | Theoretical Yield (%) | Practical Yield (%) | Efficiency (%) |

|---|---|---|---|

| Traditional Method | 92.97 | 87.48 | 94.10 |

| MAEM Intermediate | - | 91 | - |

This advancement not only enhances the production efficiency but also supports greener chemistry practices by minimizing waste .

Future Directions and Research

Ongoing research aims to explore additional formulations of this compound, including topical applications for skin infections and combination therapies to combat antibiotic resistance. The development of new delivery systems could enhance its therapeutic effectiveness while minimizing side effects.

Innovative Formulations

Recent studies have investigated hydrogels incorporating this compound for topical use, showing promising results in treating localized infections effectively .

Mécanisme D'action

Cefetamet sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria . The compound is particularly effective against bacteria that produce beta-lactamase enzymes, which can degrade other beta-lactam antibiotics .

Comparaison Avec Des Composés Similaires

Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.

Ceftriaxone: Known for its long half-life and once-daily dosing, making it convenient for outpatient therapy.

Ceftazidime: Effective against Pseudomonas aeruginosa, a pathogen not well-covered by cefetamet sodium.

Uniqueness: this compound is unique due to its high stability against beta-lactamase enzymes and its broad-spectrum activity. Unlike some other cephalosporins, it is particularly effective against certain Gram-negative bacteria and has a favorable pharmacokinetic profile, making it suitable for various clinical applications .

Propriétés

Numéro CAS |

65243-25-6 |

|---|---|

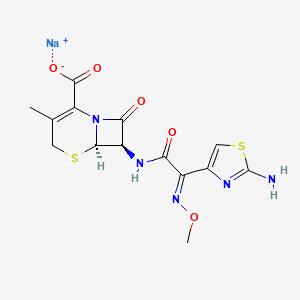

Formule moléculaire |

C14H14N5NaO5S2 |

Poids moléculaire |

419.4 g/mol |

Nom IUPAC |

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C14H15N5O5S2.Na/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6;/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23);/q;+1/p-1/b18-7-;/t8-,12-;/m1./s1 |

Clé InChI |

NZQJSIPYDOTDFS-KYIYMPJCSA-M |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |

SMILES isomérique |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |

SMILES canonique |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |

Apparence |

Solid powder |

Key on ui other cas no. |

65243-25-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cefetamet sodium; Ro 15-8074/001; Ro-15-8074/001; Ro15-8074/001; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.